propanimidothioic acid
Description
Propanimidothioic acid (CAS 110097-29-5) is a sulfur-containing organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.24 g/mol. Its IUPAC name is (Z)-N-hydroxy-2-oxo-propanimidothioic acid phenyl ester, indicating a phenyl ester group attached to a thioimidate backbone. Key physicochemical properties include:
- LogP: 2.155 (indicating moderate lipophilicity) .
- Boiling point: 357.2°C at 760 mmHg .
- Density: 1.2 g/cm³ .
- Hydrogen bond donors/acceptors: 1 donor, 4 acceptors, contributing to a topological polar surface area (TPSA) of 75 Ų .
This compound’s structure features a thioester linkage (-S-CO-) and an N-hydroxyl group, which may influence its reactivity in nucleophilic acyl substitutions or redox reactions.
Properties
IUPAC Name |
propanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSAUFQHYFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanimidothioic acid can be synthesized through several methods. One common approach involves the reaction of propanamide with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of propanamide, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Propanimidothioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfinic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound typically yields the corresponding amine.
Substitution: The thioamide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfinic acids.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Propanimidothioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propanimidothioic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and the context of the reaction.
Comparison with Similar Compounds
Propanimidothioic Acid Methyl Ester (CAS 630127-97-8)
- Molecular formula: C₄H₇NOS .
- Key differences :
- Ester group : Methyl instead of phenyl, reducing molecular weight (121.17 g/mol ) and lipophilicity (estimated LogP ~1.5).
- Reactivity : The smaller methyl group may increase volatility (lower boiling point) but decrease stability in aromatic solvents.
- Applications : Methyl esters are often intermediates in agrochemical synthesis due to easier hydrolysis .
This compound, N-Hydroxy-2-Amino-1-Methyl-2-Oxoethyl Ester (CAS 62382-49-4)
This compound Methyl Ester Hydrochloride (CAS 5415-96-3)
- Molecular formula: C₄H₈ClNOS .
- Key differences :
- Salt form : Hydrochloride improves crystallinity and aqueous solubility.
- Stability : Ionic form may reduce thermal stability (lower decomposition temperature) compared to neutral esters.
Physicochemical and Functional Comparison Table
Q & A
Q. How can this compound be integrated into materials science research, such as metal-organic frameworks (MOFs)?
- Methodological Answer:
- Explore ligand-metal coordination via TGA (thermal stability) and PXRD (structural integrity) .
- Assess MOF porosity using BET surface area analysis .
- Screen for catalytic activity in cross-coupling reactions .
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